

DNQX Disodium Salt: A Technical Guide for Neurodegeneration Research and Drug Development

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Compound of Interest

Compound Name: DNQX (disodium salt)

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Abstract

DNQX disodium salt is a potent and selective competitive antagonist of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, key players in excitatory neurotransmission in the central nervous system. Its water-soluble nature makes it a valuable tool for in vitro and in vivo studies investigating the roles of these receptors in both normal physiological processes and pathological conditions, including neurodegenerative diseases. This technical guide provides an in-depth overview of DNQX disodium salt, including its chemical properties, mechanism of action, and pharmacological data. Detailed protocols for key experimental applications, such as whole-cell patch-clamp electrophysiology and competitive radioligand binding assays, are presented to facilitate its effective use in research and drug development.

Introduction

6,7-Dinitroquinoxaline-2,3-dione (DNQX) disodium salt is a quinoxaline derivative that acts as a selective competitive antagonist of non-N-methyl-D-aspartate (non-NMDA) ionotropic glutamate receptors, specifically the AMPA and kainate receptor subtypes.^[1] By blocking these receptors, DNQX inhibits the influx of cations, primarily Na^+ and Ca^{2+} , into postsynaptic neurons, thereby reducing or completely inhibiting the fast component of excitatory

postsynaptic potentials (EPSPs) and currents (EPSCs).[2] Its selectivity for AMPA and kainate receptors over NMDA receptors makes it an invaluable pharmacological tool for dissecting the specific contributions of these receptor subtypes to synaptic transmission, plasticity, and excitotoxicity. The disodium salt form of DNQX offers enhanced water solubility compared to its free acid counterpart, facilitating its use in a wider range of experimental paradigms.

Chemical and Physical Properties

DNQX disodium salt is a brown solid with the molecular formula $C_8H_2N_4Na_2O_6$ and a molecular weight of 296.1 g/mol . It is soluble in water.

Property	Value
Chemical Name	6,7-Dinitroquinoxaline-2,3-dione disodium salt
Molecular Formula	$C_8H_2N_4Na_2O_6$
Molecular Weight	296.1 g/mol
Appearance	Brown solid
Solubility	Water soluble

Pharmacological Data

DNQX disodium salt exhibits competitive antagonism at both AMPA and kainate receptors. The following tables summarize its binding affinity (K_i) and inhibitory potency (IC_{50}) at these receptors.

Table 1: Binding Affinity (K_i) of DNQX

Receptor Subtype	K_i (μM)	Radioligand Used
GluA2 (AMPA)	Micromolar affinity	$[^3H]$ AMPA
GluK1 (Kainate)	Micromolar affinity	$[^3H]$ Kainate
GluK2 (Kainate)	Micromolar affinity	$[^3H]$ Kainate
GluK3 (Kainate)	Micromolar affinity	$[^3H]$ Kainate

Note: Specific K_i values for DNQX are reported to be in the micromolar range, though precise values can vary depending on the experimental conditions and receptor subunit composition.[\[1\]](#)

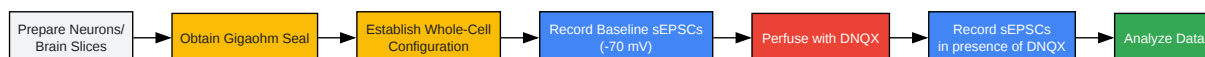
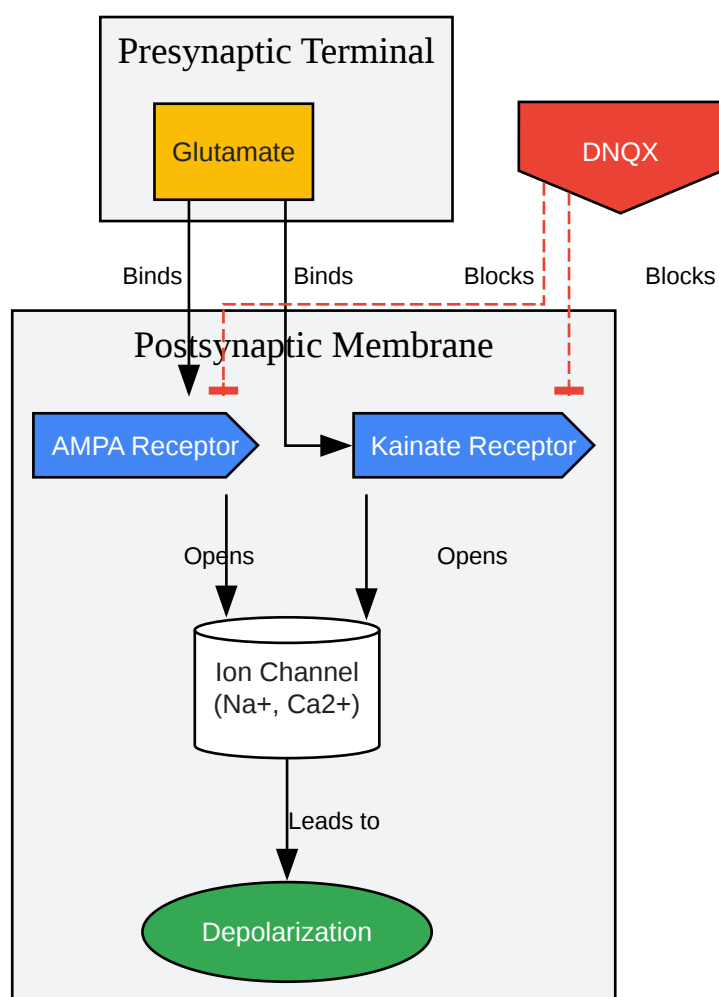
Table 2: Inhibitory Potency (IC_{50}) of DNQX

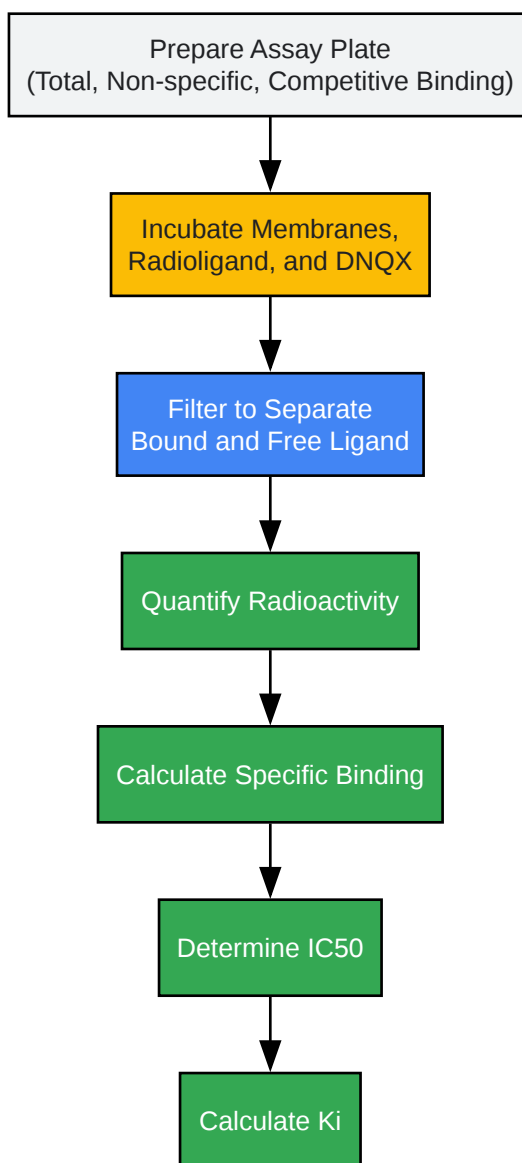
Receptor	IC_{50} (μM)
AMPA	~0.5
Kainate	~2.0
NMDA (glycine site)	~40

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)

Mechanism of Action

DNQX disodium salt competitively inhibits the binding of the excitatory neurotransmitter glutamate to the ligand-binding domains of AMPA and kainate receptors. This prevents the conformational change required for the opening of the associated ion channel, thereby blocking the influx of cations and inhibiting neuronal depolarization.





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